N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-ethylacetamide
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Overview
Description
N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-ethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical and chemical research .
Preparation Methods
The synthesis of N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-ethylacetamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically include the use of microwave irradiation to shorten reaction times .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions at the benzylic position using reagents like N-bromosuccinimide (NBS).
Scientific Research Applications
N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-ethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-ethylacetamide involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-ethylacetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole-2-carboxylate derivatives: Known for their antiviral activity.
Indole-3-carboxamide derivatives: Used in the treatment of various diseases.
This compound stands out due to its unique structure and diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C30H30N4O3 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C30H30N4O3/c1-5-32(18-22-11-7-6-8-12-22)26(35)19-33-27-24-17-21(3)14-15-25(24)31(4)28(27)29(36)34(30(33)37)23-13-9-10-20(2)16-23/h6-17H,5,18-19H2,1-4H3 |
InChI Key |
KHNRLMAQYUFEES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC(=C4)C)N(C5=C3C=C(C=C5)C)C |
Origin of Product |
United States |
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